molecular formula C36H62N2O11 B134049 2-[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-6-[(2S,3R,4S,5S,6R)-4-(dimethylamino)-3,5-dihydroxy-6-methyloxan-2-yl]oxy-10-[(2R,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-4-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde CAS No. 70253-62-2

2-[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-6-[(2S,3R,4S,5S,6R)-4-(dimethylamino)-3,5-dihydroxy-6-methyloxan-2-yl]oxy-10-[(2R,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-4-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde

Cat. No.: B134049
CAS No.: 70253-62-2
M. Wt: 698.9 g/mol
InChI Key: SUBWVHAACKTENX-XLGVTROISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-6-[(2S,3R,4S,5S,6R)-4-(dimethylamino)-3,5-dihydroxy-6-methyloxan-2-yl]oxy-10-[(2R,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-4-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde is a macrolide antibiotic and the main metabolite of spiramycin, resulting from the hydrolysis of the α-mycarose side chain moiety. It retains about 88% of the antimicrobial activity of its parent compound, spiramycin . This compound is widely used in veterinary medicine due to its broad-spectrum activity, availability, and cost-effectiveness .

Mechanism of Action

Target of Action

Neospiramycin, a derivative of Spiramycin , is a macrolide antibiotic that primarily targets bacterial 50S ribosomal subunits . These subunits play a crucial role in protein synthesis within the bacterial cell . Neospiramycin exhibits activity against various bacteria, including Gram-positive cocci and rods, Gram-negative cocci, Legionellae, mycoplasmas, chlamydiae, some types of spirochetes, Toxoplasma gondii, and Cryptosporidium .

Mode of Action

Neospiramycin inhibits protein synthesis by binding to the 50S ribosomal subunits of susceptible bacteria . This binding inhibits translocation, a critical step in protein synthesis, and stimulates the dissociation of peptidyl-tRNA from ribosomes during translocation . This interaction with its targets results in the bacteriostatic effect of Neospiramycin, limiting the growth and proliferation of the bacteria .

Biochemical Pathways

Neospiramycin affects the protein synthesis pathway in bacteria . By binding to the 50S ribosomal subunits, it disrupts the translational machinery of bacterial protein synthesis . This disruption affects the ability of the bacteria to produce essential proteins, leading to inhibition of bacterial growth .

Pharmacokinetics

The pharmacokinetics of Neospiramycin is similar to that of Spiramycin . The absolute bioavailability of oral Spiramycin, and by extension Neospiramycin, is generally within the range of 30 to 40% . After a 1g oral dose, the maximum serum drug concentration was found to be within the range 0.4 to 1.4 mg/L . The tissue distribution of Spiramycin is extensive, with concentrations achieved in bone, muscle, respiratory tract, and saliva exceeding those found in serum . The serum elimination half-life of Spiramycin is between 6.2 and 7.7 hours .

Result of Action

The primary result of Neospiramycin’s action is the inhibition of bacterial growth . By disrupting protein synthesis, Neospiramycin prevents bacteria from producing essential proteins, thereby inhibiting their growth and proliferation . This makes Neospiramycin effective against a variety of bacterial infections .

Action Environment

The action of Neospiramycin can be influenced by various environmental factors. For instance, the presence of food may reduce the bioavailability of Neospiramycin . Additionally, the effectiveness of Neospiramycin can be affected by the presence of resistant organisms, which include Enterobacteria, pseudomonads, and moulds . Furthermore, the use of Neospiramycin in livestock breeding has resulted in the development of antimicrobial resistance due to residues found in livestock products .

Biochemical Analysis

Biochemical Properties

Neospiramycin interacts with bacterial ribosomes, specifically the 50S subunit . This interaction inhibits the translocation step during translation, preventing the elongation of peptide chains and effectively halting bacterial growth . The binding of Neospiramycin to the ribosome is a potent inhibitor of both donor and acceptor substrates .

Cellular Effects

Neospiramycin exerts its effects on various types of cells, primarily bacteria. By binding to the 50S subunit of bacterial ribosomes, Neospiramycin inhibits protein synthesis, effectively halting bacterial growth . This antibiotic is active against macrolide-sensitive strains of bacteria, including Staphylococcus aureus, Bacillus cereus, Bacillus subtilis, Micrococcus luteus, Escherichia coli, and Klebsiella pneumoniae .

Molecular Mechanism

The molecular mechanism of Neospiramycin involves binding to the 50S subunit of bacterial ribosomes . This binding interferes with the translocation step during translation, preventing the elongation of peptide chains . This inhibition of protein synthesis effectively halts bacterial growth .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Neospiramycin have been observed to change over time. For instance, a study found that the peak area of Neospiramycin decreased in spiked aqueous samples or milk samples over time . After 96 hours, more than 90% of Neospiramycin was converted to H2O-bound Neospiramycin .

Metabolic Pathways

Neospiramycin is a metabolite of spiramycin, resulting from the hydrolysis of the α-mycarose side chain moiety

Transport and Distribution

The tissue distribution of spiramycin, from which Neospiramycin is derived, is extensive . High concentrations of spiramycin have been found in tissues such as lungs, bronchi, tonsils, and sinuses

Subcellular Localization

Given that Neospiramycin acts by binding to the 50S subunit of bacterial ribosomes , it is likely that it localizes to the bacterial ribosome within the cell

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-6-[(2S,3R,4S,5S,6R)-4-(dimethylamino)-3,5-dihydroxy-6-methyloxan-2-yl]oxy-10-[(2R,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-4-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde is synthesized from spiramycin through the hydrolysis of the α-mycarose side chain. The stock solution of neospiramycin is prepared by mixing 1.0 mL of spiramycin stock standard solution with 3.0 mL of 0.2% phosphoric acid, and then the mixture is left for 1 hour at ambient room temperature .

Industrial Production Methods: The industrial production of neospiramycin involves the fermentation of Streptomyces ambofaciens, followed by extraction and purification processes. The fermentation broth is subjected to various chromatographic techniques to isolate and purify neospiramycin .

Chemical Reactions Analysis

Types of Reactions: 2-[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-6-[(2S,3R,4S,5S,6R)-4-(dimethylamino)-3,5-dihydroxy-6-methyloxan-2-yl]oxy-10-[(2R,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-4-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde undergoes several types of chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate under acidic conditions.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions often involve nucleophiles like hydroxide ions or amines under basic conditions.

Major Products Formed: The major products formed from these reactions include various derivatives of neospiramycin, which can be further studied for their antimicrobial properties .

Scientific Research Applications

2-[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-6-[(2S,3R,4S,5S,6R)-4-(dimethylamino)-3,5-dihydroxy-6-methyloxan-2-yl]oxy-10-[(2R,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-4-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Spiramycin: The parent compound of neospiramycin, with a similar mechanism of action but slightly higher antimicrobial activity.

    Erythromycin: Another macrolide antibiotic with a similar structure and mechanism of action but different pharmacokinetic properties.

    Tylosin: A macrolide used primarily in veterinary medicine, similar in structure but with a different spectrum of activity.

Uniqueness of 2-[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-6-[(2S,3R,4S,5S,6R)-4-(dimethylamino)-3,5-dihydroxy-6-methyloxan-2-yl]oxy-10-[(2R,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-4-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde: this compound is unique due to its specific hydrolysis product from spiramycin, retaining significant antimicrobial activity while being more cost-effective for veterinary use .

Properties

IUPAC Name

2-[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-6-[(2S,3R,4S,5S,6R)-4-(dimethylamino)-3,5-dihydroxy-6-methyloxan-2-yl]oxy-10-[(2R,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-4-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H62N2O11/c1-21-19-25(17-18-39)34(49-36-33(43)31(38(7)8)32(42)24(4)47-36)35(44-9)27(40)20-29(41)45-22(2)13-11-10-12-14-28(21)48-30-16-15-26(37(5)6)23(3)46-30/h10-12,14,18,21-28,30-36,40,42-43H,13,15-17,19-20H2,1-9H3/b11-10+,14-12+/t21-,22-,23-,24-,25+,26+,27-,28+,30+,31+,32-,33-,34+,35+,36+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUBWVHAACKTENX-XLGVTROISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC=CC=CC(C(CC(C(C(C(CC(=O)O1)O)OC)OC2C(C(C(C(O2)C)O)N(C)C)O)CC=O)C)OC3CCC(C(O3)C)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C/C=C/C=C/[C@@H]([C@@H](C[C@@H]([C@@H]([C@H]([C@@H](CC(=O)O1)O)OC)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C)O)N(C)C)O)CC=O)C)O[C@H]3CC[C@@H]([C@H](O3)C)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H62N2O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001016175
Record name Neospiramycin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001016175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

698.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70253-62-2, 102418-06-4
Record name Neospiramycin I
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070253622
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Neospiramycin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102418064
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Neospiramycin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001016175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-6-[(2S,3R,4S,5S,6R)-4-(dimethylamino)-3,5-dihydroxy-6-methyloxan-2-yl]oxy-10-[(2R,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-4-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde
Reactant of Route 2
2-[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-6-[(2S,3R,4S,5S,6R)-4-(dimethylamino)-3,5-dihydroxy-6-methyloxan-2-yl]oxy-10-[(2R,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-4-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde
Reactant of Route 3
2-[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-6-[(2S,3R,4S,5S,6R)-4-(dimethylamino)-3,5-dihydroxy-6-methyloxan-2-yl]oxy-10-[(2R,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-4-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde
Reactant of Route 4
2-[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-6-[(2S,3R,4S,5S,6R)-4-(dimethylamino)-3,5-dihydroxy-6-methyloxan-2-yl]oxy-10-[(2R,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-4-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde
Reactant of Route 5
2-[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-6-[(2S,3R,4S,5S,6R)-4-(dimethylamino)-3,5-dihydroxy-6-methyloxan-2-yl]oxy-10-[(2R,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-4-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde
Reactant of Route 6
2-[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-6-[(2S,3R,4S,5S,6R)-4-(dimethylamino)-3,5-dihydroxy-6-methyloxan-2-yl]oxy-10-[(2R,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-4-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde

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